molecular formula C11H11Br2N3O B1435067 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-59-1

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Numéro de catalogue: B1435067
Numéro CAS: 1416713-59-1
Poids moléculaire: 361.03 g/mol
Clé InChI: ANEFBJHWXXDJPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

International Union of Pure and Applied Chemistry Designation and Systematic Naming

The systematic nomenclature of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine follows the International Union of Pure and Applied Chemistry principles for heterocyclic compound naming, reflecting its complex multi-ring architecture. The compound is registered under Chemical Abstracts Service number 1416713-59-1, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry name systematically describes the core heterocyclic framework as a pyrazolo[3,4-c]pyridine system, where the numerical designation [3,4-c] indicates the specific fusion pattern between the pyrazole and pyridine rings. The "1H" designation specifies the tautomeric form, indicating that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring rather than at position 2, which represents the thermodynamically favored and most stable tautomer for this class of compounds.

The systematic name incorporates positional descriptors for the bromine substituents at positions 3 and 5, which are numbered according to the established International Union of Pure and Applied Chemistry conventions for bicyclic heterocyclic systems. The tetrahydro-2H-pyran-2-yl substituent is attached to position 1 of the pyrazole ring, creating a protected nitrogen functionality that significantly influences the compound's chemical behavior and synthetic utility. This nomenclature system ensures unambiguous identification of the compound structure and provides essential information about the spatial arrangement of functional groups within the molecular framework.

Table 1: Nomenclature and Identification Data

Parameter Value Reference
Chemical Abstracts Service Number 1416713-59-1
International Union of Pure and Applied Chemistry Name This compound
Molecular Weight 361.03 g/mol
Molecular Formula C₁₁H₁₁Br₂N₃O
Simplified Molecular Input Line Entry System BrC1=CC2=C(N(C3CCCCO3)N=C2Br)C=N1

Molecular Architecture: Pyrazolo[3,4-c]pyridine Core and Tetrahydro-2H-pyran Substituent

The molecular architecture of this compound represents a sophisticated fusion of multiple heterocyclic systems that collectively contribute to its unique chemical and biological properties. The pyrazolo[3,4-c]pyridine core constitutes a bicyclic framework formed through the fusion of a pyrazole ring with a pyridine ring in a [3,4-c] arrangement, creating a planar aromatic system with delocalized electron density across the entire heterocyclic framework. This core structure exhibits characteristic bond lengths and angles that are consistent with aromatic heterocyclic systems, with the nitrogen atoms in both rings contributing to the overall electron distribution and chemical reactivity of the molecule.

The tetrahydro-2H-pyran substituent attached to position 1 of the pyrazole ring represents a six-membered saturated heterocyclic ring containing one oxygen atom and five carbon atoms. This tetrahydropyranyl group exists in a chair conformation, which represents the most thermodynamically stable configuration due to minimal steric interactions between substituents. The tetrahydropyran ring adopts its lowest energy chair conformation in both gas phase and solution, with the oxygen atom occupying an equatorial-like position that minimizes 1,3-diaxial interactions. The attachment of this bulky protecting group to the nitrogen atom significantly influences the spatial arrangement of the entire molecule and affects both its chemical reactivity and physical properties.

The presence of two bromine atoms at positions 3 and 5 of the pyrazolo[3,4-c]pyridine core introduces significant steric and electronic effects that modify the compound's behavior. These halogen substituents occupy positions that are meta to each other on the pyridine ring portion of the bicyclic system, creating a symmetrical substitution pattern that influences both the electron density distribution and the potential for intermolecular interactions. The bromine atoms contribute substantial molecular weight and alter the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

Stereochemical Features and Conformational Isomerism

The stereochemical complexity of this compound arises primarily from the presence of the tetrahydro-2H-pyran substituent, which introduces conformational flexibility and potential stereoisomerism into the molecular structure. The tetrahydropyran ring system exists predominantly in a chair conformation, which can interconvert between two possible chair forms through ring-flipping mechanisms. This conformational mobility creates dynamic stereochemical behavior, where the relative positions of substituents on the tetrahydropyran ring can influence the overall three-dimensional shape of the molecule and its interactions with biological targets or other chemical species.

The attachment point between the tetrahydropyran ring and the pyrazolo[3,4-c]pyridine core occurs at the C-2 position of the tetrahydropyran ring, creating a potential stereogenic center depending on the synthetic conditions and the presence of other substituents. The formation of tetrahydropyranyl ethers typically results in the creation of diastereomers when the starting alcohol is chiral, though in this case, the nitrogen attachment point reduces some of this complexity. The conformational preferences of the tetrahydropyran ring are influenced by anomeric effects and steric interactions, which favor axial positioning of electronegative substituents adjacent to the oxygen atom.

The pyrazolo[3,4-c]pyridine core itself exhibits tautomeric isomerism, where the hydrogen atom can potentially migrate between the two nitrogen atoms of the pyrazole ring. The 1H-tautomer, where the hydrogen is attached to N-1, represents the thermodynamically favored form due to optimal aromatic stabilization and minimal steric interactions. This tautomeric preference is further stabilized by the presence of the bulky tetrahydropyranyl substituent, which sterically favors the 1H-form over alternative tautomeric arrangements.

Table 2: Conformational and Stereochemical Parameters

Feature Description Energetic Preference Reference
Tetrahydropyran Chair Conformation Six-membered ring adopts chair geometry Lowest energy form
Pyrazole Tautomerism 1H vs 2H tautomeric forms 1H-tautomer favored
Ring-Flipping Dynamics Chair-to-chair interconversion Rapid at room temperature
Anomeric Effects Oxygen lone pair interactions Axial preference for electronegative groups

Comparative Structural Analysis with Analogous Pyrazolo-pyridine Derivatives

Comparative analysis of this compound with related pyrazolopyridine derivatives reveals significant structural relationships and differences that influence their respective chemical and biological properties. The parent compound 3,5-dibromo-1H-pyrazolo[3,4-c]pyridine, with molecular formula C₆H₃Br₂N₃ and molecular weight 276.92 g/mol, represents the unprotected version of the target compound. This parent structure lacks the tetrahydropyranyl protecting group, resulting in a free nitrogen atom that exhibits different reactivity patterns and hydrogen bonding capabilities compared to the protected derivative.

The regioisomeric compound 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine demonstrates how changes in the fusion pattern between pyrazole and pyridine rings significantly affect molecular properties. This [3,4-b] isomer, with the same molecular formula C₆H₃Br₂N₃ but different connectivity, exhibits distinct electronic properties and reactivity patterns due to the altered positioning of nitrogen atoms within the bicyclic framework. The [3,4-b] fusion pattern places the pyridine nitrogen in a different electronic environment compared to the [3,4-c] arrangement, affecting both the compound's basicity and its potential for coordination with metal centers or biological targets.

Related tetrahydropyranyl-protected derivatives, such as 3,7-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, demonstrate how positional changes in bromine substitution affect molecular architecture and properties. The 3,7-dibromo isomer, with identical molecular formula C₁₁H₁₁Br₂N₃O and molecular weight 361.03 g/mol, differs only in the positioning of one bromine atom, yet this seemingly minor change significantly alters the compound's electronic distribution and potential for intermolecular interactions. The 3,7-substitution pattern creates an ortho-meta relationship between the bromine atoms on the bicyclic system, contrasting with the meta-meta arrangement in the 3,5-dibromo derivative.

Table 3: Comparative Analysis of Pyrazolopyridine Derivatives

Compound Molecular Formula Molecular Weight Substitution Pattern Core Structure Reference
3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine C₆H₃Br₂N₃ 276.92 3,5-dibromo [3,4-c]
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine C₆H₃Br₂N₃ 276.92 3,5-dibromo [3,4-b]
3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine C₁₁H₁₁Br₂N₃O 361.03 3,7-dibromo [3,4-c]
Target Compound C₁₁H₁₁Br₂N₃O 361.03 3,5-dibromo [3,4-c]

The structural comparison reveals that the tetrahydropyranyl protecting group adds approximately 84 mass units to the parent pyrazolopyridine framework while introducing conformational flexibility and altered chemical reactivity. The protected nitrogen atom loses its hydrogen bonding donor capability but gains steric bulk that influences the compound's overall three-dimensional structure and potential biological interactions. These structural modifications demonstrate how systematic changes in heterocyclic architecture can be employed to fine-tune molecular properties for specific applications in chemical synthesis and biological research.

Propriétés

IUPAC Name

3,5-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-9-5-7-8(6-14-9)16(15-11(7)13)10-3-1-2-4-17-10/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEFBJHWXXDJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158125
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416713-59-1
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-c]pyridine, 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound has been shown to modulate gene expression, leading to changes in cellular metabolism. For example, it can upregulate or downregulate the expression of genes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to a decrease in its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. For instance, it may inhibit certain enzymes, leading to an accumulation of specific metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity.

Activité Biologique

3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C8H10Br2N2OC_8H_{10}Br_2N_2O with a molecular weight of 309.99 g/mol. The compound features a pyrazolo[3,4-c]pyridine core with bromine substitutions and a tetrahydropyran moiety, which may influence its biological activity.

PropertyValue
Molecular FormulaC₈H₁₀Br₂N₂O
Molecular Weight309.99 g/mol
CAS Number1823383-54-5
Storage Conditions2-8°C, dry, sealed

Antimicrobial Properties

Research indicates that pyrazolo[3,4-c]pyridines exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that modifications to the pyrazole ring can enhance efficacy against bacterial strains such as Mycobacterium tuberculosis (MTB). The compound's structure suggests potential interactions with bacterial enzymes involved in cell wall synthesis and metabolic pathways, leading to growth inhibition.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in signal transduction pathways.
  • Receptor Modulation : The compound may interact with specific receptors influencing cellular processes such as proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, it is expected to be influenced by its lipophilicity due to the presence of bromine atoms and the tetrahydropyran ring. This may affect absorption and distribution within biological systems.

Study on Antitubercular Activity

A recent study synthesized various pyrazolo[3,4-c]pyridines and evaluated their activity against M. tuberculosis. The results indicated that certain derivatives exhibited promising antitubercular activity through in vitro assays. Notably, compounds with specific substitutions showed enhanced binding affinity to target enzymes involved in the bacterium's metabolism .

In Silico Docking Studies

Molecular docking studies have been performed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound could effectively bind to proteins involved in cancer pathways, indicating potential anticancer properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a unique molecular structure characterized by a pyrazolo[3,4-c]pyridine core and a tetrahydro-2H-pyran substituent. Its molecular formula is C11H11Br2N3OC_{11}H_{11}Br_{2}N_{3}O with a molecular weight of 361.03 g/mol. The presence of bromine atoms at the 3 and 5 positions enhances its chemical reactivity, making it suitable for various synthetic applications.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, similar compounds have been reported to target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's structural characteristics allow it to interact with biological targets associated with inflammation. Preliminary studies suggest that 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine may possess anti-inflammatory properties akin to other pyrazolo derivatives. These effects are critical for developing treatments for chronic inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate starting materials such as hydrazine derivatives.
  • Bromination : Introducing bromine atoms at the 3 and 5 positions through electrophilic aromatic substitution.
  • Tetrahydropyran Formation : Employing cyclization reactions to incorporate the tetrahydro-2H-pyran moiety.

This synthetic versatility allows researchers to modify the compound further to enhance its biological activity or tailor it for specific applications in drug development .

Material Science Applications

Beyond biomedical uses, this compound can also be explored in material science due to its unique electronic properties. The brominated pyrazolo derivatives may serve as precursors for developing advanced materials such as organic semiconductors or photovoltaic devices. Their ability to form stable films can be advantageous in electronic applications where conductivity and stability are crucial .

Case Study 1: Anticancer Research

In a study published in Molecules, researchers synthesized several pyrazolo[3,4-c]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced their potency against breast cancer cells, suggesting a viable pathway for developing new anticancer agents based on this scaffold .

Case Study 2: Anti-inflammatory Screening

Another study focused on the anti-inflammatory properties of pyrazolo derivatives demonstrated that compounds similar to this compound effectively reduced inflammation markers in animal models. This research supports the potential therapeutic application of this compound in treating inflammatory diseases like arthritis and colitis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the properties of 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, we compare it with structurally related pyrazolo-heterocyclic derivatives, focusing on substitution patterns, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity
3,5-Dibromo-1-(THP)-1H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 3-Br, 5-Br, 1-THP ~386.1 (estimated) Limited data; synthetic precursor
4-(Biphen-3-yl)-1H-pyrazolo[3,4-c]pyridazine Pyrazolo[3,4-c]pyridazine 4-Biphenyl ~323.3 (reported) GABA receptor modulation
Unsubstituted pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine None ~145.2 Baseline scaffold; low activity

Key Observations

Core Heterocycle Differences: The pyrazolo[3,4-c]pyridine core in the target compound differs from the pyrazolo[3,4-c]pyridazine core in the patent-derived 4-(biphen-3-yl) derivative .

Substituent Effects :

  • The 3,5-dibromo substitution in the target compound introduces steric bulk and electronic effects, which may hinder receptor binding compared to the 4-biphenyl group in the pyridazine analog. The biphenyl group in the latter likely contributes to π-π stacking interactions with hydrophobic receptor pockets, enhancing GABA modulation efficacy .
  • The THP group in the target compound improves solubility in organic solvents, whereas unsubstituted analogs (e.g., plain pyrazolo[3,4-c]pyridine) exhibit poor bioavailability.

Therapeutic Implications :

  • The patent-derived pyrazolo[3,4-c]pyridazine derivative demonstrates explicit activity as a GABA receptor modulator for epilepsy and pain treatment . In contrast, the brominated pyrazolo[3,4-c]pyridine lacks reported receptor-binding data, suggesting its primary utility lies in intermediate synthesis rather than direct therapeutic application.

Synthetic Versatility :

  • Bromine atoms in the target compound enable Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing diversification into fluorinated or aryl-substituted derivatives. This contrasts with the biphenyl-substituted pyridazine analog, which requires pre-functionalized starting materials.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine generally follows these key steps:

  • Formation of the pyrazolo[3,4-c]pyridine core : This bicyclic heterocycle is typically constructed through cyclization reactions involving appropriately substituted pyrazole and pyridine precursors. The cyclization often involves condensation or ring closure under acidic or basic conditions.

  • Protection of the nitrogen atom : The N1 position of the pyrazolo ring is protected by introducing a tetrahydro-2H-pyran-2-yl group. This is commonly achieved by reaction with dihydropyran under acid catalysis, forming a stable tetrahydropyranyl (THP) protecting group. This protection is critical to prevent unwanted reactions at the nitrogen during subsequent bromination steps.

  • Selective bromination at C3 and C5 positions : Bromination is performed to introduce bromine atoms at the 3 and 5 positions of the pyrazolo[3,4-c]pyridine ring. The bromination agents typically used are bromine (Br2) or N-bromosuccinimide (NBS). The reaction is conducted in organic solvents such as dichloromethane or chloroform, under controlled temperature to ensure regioselective dibromination without overbromination or degradation of the protected nitrogen.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Purpose/Outcome
Pyrazolo[3,4-c]pyridine core formation Cyclization of substituted pyrazole and pyridine precursors; acidic or basic medium Construction of bicyclic heterocycle scaffold
Nitrogen protection Dihydropyran (DHP), acid catalyst (e.g., p-toluenesulfonic acid), room temperature or mild heating Formation of N1-tetrahydro-2H-pyran-2-yl protecting group
Dibromination Bromine or N-bromosuccinimide (NBS), solvent (dichloromethane or chloroform), 0°C to room temperature Introduction of bromine atoms at C3 and C5 positions selectively

Mechanistic Insights

  • Protection Mechanism : The nitrogen lone pair attacks the electrophilic dihydropyran, leading to ring-opening and formation of the tetrahydropyranyl ether at N1. This step protects the nitrogen from electrophilic substitution during bromination.

  • Bromination Mechanism : Electrophilic aromatic substitution occurs at the activated positions C3 and C5 of the pyrazolo[3,4-c]pyridine ring. The presence of the electron-withdrawing nitrogen atoms and the protecting group influences the regioselectivity, favoring dibromination at these positions.

Research Findings and Analytical Data

  • Spectroscopic Characterization : The formation of 3,5-dibromo derivative is confirmed by NMR spectroscopy, showing characteristic downfield shifts for protons adjacent to brominated carbons. IR spectra display signals consistent with aromatic C–Br bonds. Elemental analysis confirms the dibromo substitution pattern.

  • Yield and Purity : Optimized bromination conditions yield the dibromo compound in moderate to high yields (typically 60–85%), with purification achieved by recrystallization or column chromatography.

  • Stability : The tetrahydro-2H-pyran-2-yl protecting group is stable under bromination conditions but can be removed under mild acidic conditions post-synthesis if required.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization Substituted pyrazole + pyridine precursor, acid/base catalyst Pyrazolo[3,4-c]pyridine core 70–90 Core heterocyclic scaffold formed
2 Nitrogen protection Dihydropyran, acid catalyst, mild heating 1-(Tetrahydro-2H-pyran-2-yl) protected pyrazolo[3,4-c]pyridine 80–95 Protects N1 during bromination
3 Electrophilic bromination Bromine or NBS, dichloromethane, 0°C to RT This compound 60–85 Selective dibromination at C3 and C5

Additional Considerations

  • Alternative Brominating Agents : While bromine and NBS are common, other brominating reagents such as pyridinium tribromide may be used to improve selectivity or reaction safety.

  • Solvent Effects : Choice of solvent impacts reaction rate and selectivity; chlorinated solvents are preferred for their ability to dissolve both starting materials and brominating agents.

  • Scale-Up Potential : The synthetic route is amenable to scale-up with appropriate control of temperature and reagent addition to maintain selectivity and yield.

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via halogenation of the pyrazolo[3,4-c]pyridine core. Bromination at positions 3 and 5 typically employs N-bromosuccinimide (NBS) or Br₂ in a polar aprotic solvent (e.g., DMF or THF) under controlled temperatures (0–25°C). The tetrahydro-2H-pyran-2-yl (THP) protecting group is introduced via nucleophilic substitution using dihydropyran under acidic conditions. Optimization of stoichiometry and reaction time is critical to avoid over-bromination or THP deprotection . For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may require THP stability verification under basic conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm bromine substitution patterns and THP protection (e.g., δ ~4.5–5.5 ppm for the pyran oxygen proton). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays). Thermal stability can be tested via differential scanning calorimetry (DSC) to ensure decomposition temperatures exceed synthetic handling ranges .

Q. What safety protocols are essential for handling this brominated pyrazolo-pyridine derivative?

  • Methodological Answer : Brominated compounds often exhibit toxicity and environmental hazards. Use fume hoods , nitrile gloves , and eye protection to avoid inhalation/skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. For spills, neutralize with activated carbon and dispose as hazardous waste. Environmental toxicity assessments (e.g., Daphnia magna bioassays) are advised due to potential aquatic toxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3,5-dibromo derivatives in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density at bromine sites to predict Suzuki-Miyaura coupling efficiency. Solvent effects (e.g., toluene vs. DMF) can be simulated using the conductor-like polarizable continuum model (CPCM) . Compare calculated activation energies with experimental yields to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-c]pyridine analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. target selectivity) may arise from THP deprotection or residual solvents. Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing Br with I or methyl groups). Use molecular docking (AutoDock Vina) to correlate binding affinity with observed activity. Validate with kinase inhibition assays (e.g., ATP-Glo™) to isolate off-target effects .

Q. How do steric effects from the THP group influence regioselectivity in further functionalization?

  • Methodological Answer : The THP group introduces steric hindrance, favoring reactions at the less hindered 5-position. Confirm via X-ray crystallography or NOESY NMR to map spatial arrangements. For example, Sonogashira coupling at the 3-position may require bulky ligands (e.g., SPhos) to mitigate steric clashes. Compare reaction rates with/without THP protection to quantify steric contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodological Answer : Racemization risks arise during THP deprotection under acidic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity. Opt for mild deprotection methods (e.g., PPTS in ethanol) over strong acids (HCl). For large-scale reactions, employ flow chemistry to control exothermic bromination steps and improve reproducibility .

Data Analysis and Optimization

Q. How should researchers address low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Perform design of experiments (DoE) to optimize variables (temperature, catalyst loading, solvent ratios). For example, bromination yield may plateau due to competing side reactions; use in situ IR to monitor intermediate formation. Troubleshoot purification challenges (e.g., column chromatography vs. recrystallization) by analyzing solubility parameters (Hansen solubility sphere) .

Q. What analytical techniques differentiate degradation products during long-term stability studies?

  • Methodological Answer : LC-MS/MS identifies degradation pathways (e.g., THP hydrolysis or debromination). Accelerated stability studies (40°C/75% RH for 4 weeks) simulate storage conditions. Quantify degradation using UV-Vis (λmax ~270 nm for pyrazolo-pyridines). Compare with forced degradation samples (acid/base/oxidative stress) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.